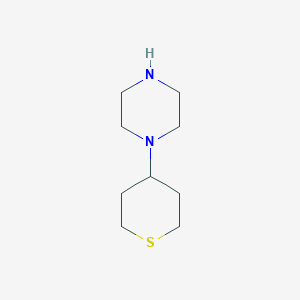
1-(tetrahydro-2H-thiopyran-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine is an organic compound characterized by the presence of a piperazine ring attached to a tetrahydrothiopyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)piperazine typically involves the reaction of piperazine with tetrahydrothiopyran derivatives. One common method includes the nucleophilic substitution reaction where piperazine reacts with 4-chlorotetrahydrothiopyran under basic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperazine ring or the thiopyran moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce various substituents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups to the piperazine ring.
Scientific Research Applications
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-(tetrahydro-2H-thiopyran-4-yl)piperazine exerts its effects is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The thiopyran moiety may enhance the compound’s ability to cross biological membranes, increasing its efficacy.
Molecular Targets and Pathways:
Receptors: The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: It can inhibit or activate specific enzymes, altering metabolic pathways.
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-4-yl)piperazine: Similar structure but with an oxygen atom instead of sulfur.
1-(Tetrahydro-2H-thiopyran-4-yl)morpholine: Contains a morpholine ring instead of piperazine.
Uniqueness: 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine is unique due to the presence of both a piperazine ring and a thiopyran moiety, which confer distinct chemical and biological properties. The sulfur atom in the thiopyran ring can participate in unique interactions not possible with oxygen-containing analogs, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
1-(thian-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S/c1-7-12-8-2-9(1)11-5-3-10-4-6-11/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMTYEGWVDAQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
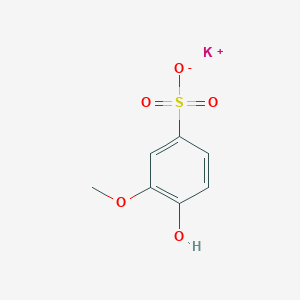
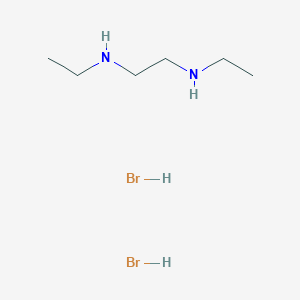
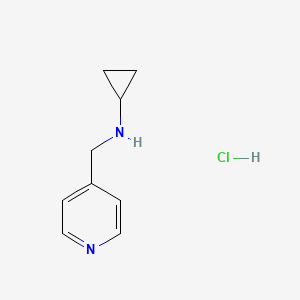
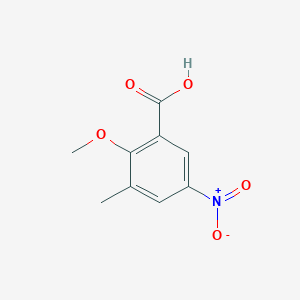
![[1-Carboxy-2-(diaminomethylideneamino)ethyl]azanium;chloride](/img/structure/B7829868.png)
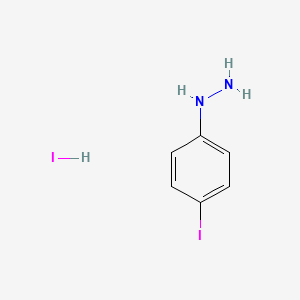


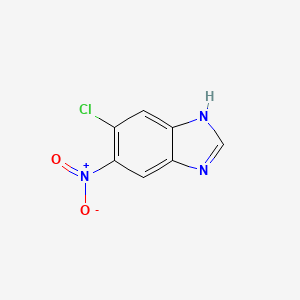
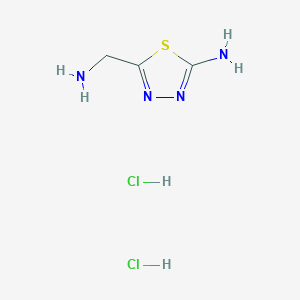
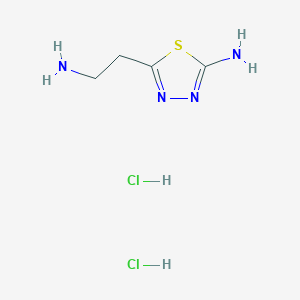
![{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride](/img/structure/B7829915.png)
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B7829916.png)

